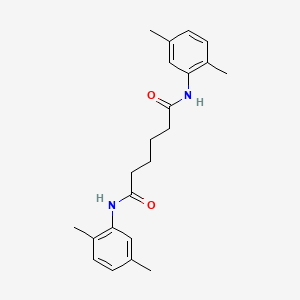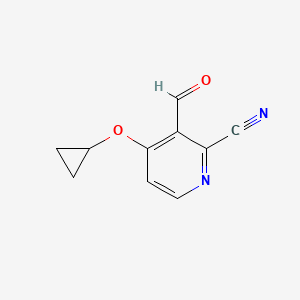
4-Cyclopropoxy-3-formylpicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-formylpicolinonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It is primarily used in research and development settings and is not intended for direct human use . This compound belongs to the class of nitriles and is characterized by the presence of a cyclopropoxy group and a formyl group attached to a picolinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-formylpicolinonitrile typically involves the reaction of 4-cyclopropoxy-3-formylpyridine with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction parameters, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-formylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-Cyclopropoxy-3-carboxypicolinonitrile.
Reduction: 4-Cyclopropoxy-3-formylpicolinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-3-formylpicolinonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-formylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the nitrile and formyl groups, play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-formylpicolinonitrile: Similar in structure but with different positional isomerism.
4-Cyclopropoxy-3-carboxypicolinonitrile: An oxidized derivative of 4-Cyclopropoxy-3-formylpicolinonitrile.
4-Cyclopropoxy-3-formylpicolinamine: A reduced derivative of this compound.
Uniqueness
Its cyclopropoxy group provides steric hindrance, influencing its interaction with other molecules, while the formyl and nitrile groups offer versatile sites for chemical modifications .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-5-9-8(6-13)10(3-4-12-9)14-7-1-2-7/h3-4,6-7H,1-2H2 |
InChI Key |
KDEIBJGZDHXLKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate](/img/structure/B14809847.png)
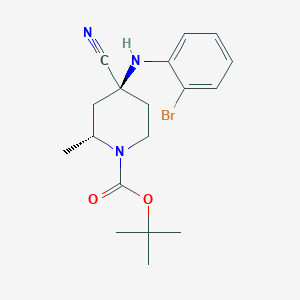

![(2E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14809864.png)
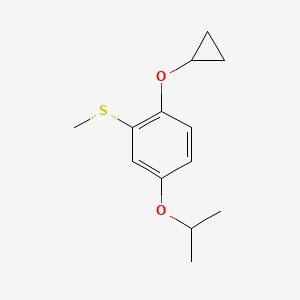

![N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14809877.png)
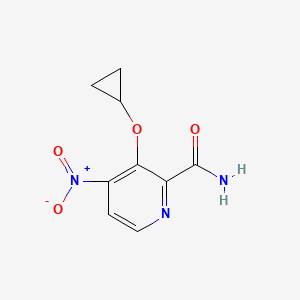

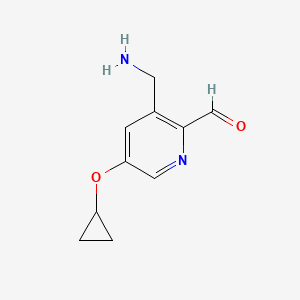
![9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; (+)-Isogospherol](/img/structure/B14809893.png)
